Tritriacontane

Catalog No.
S597146
CAS No.
630-05-7
M.F
C33H68
M. Wt
464.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tritriacontane

CAS Number

630-05-7

Product Name

Tritriacontane

IUPAC Name

tritriacontane

Molecular Formula

C33H68

Molecular Weight

464.9 g/mol

InChI

InChI=1S/C33H68/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3

InChI Key

SUJUOAZFECLBOA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Solubility

In water, 1.41X10-12 mg/L at 25 °C (est)

Synonyms

tritriacontane

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Model Compound for Saturated Hydrocarbons:

Tritriacontane's simple structure, consisting of a linear chain of 33 carbon atoms and 68 hydrogen atoms, makes it an ideal model compound for studying the behavior of saturated hydrocarbons (alkanes) []. Scientists utilize it to investigate various aspects of alkanes, including:

  • Chemical Reactions: Researchers use tritriacontane to understand the reactivity of alkanes in different chemical reactions. By studying its behavior, researchers can gain insights into the reaction mechanisms of other long-chain hydrocarbons [].

Studying the Effects of Temperature and Pressure on Solubility:

Tritriacontane plays a significant role in research related to the solubility of hydrocarbons in water. Its low solubility in water allows scientists to examine how factors like temperature and pressure influence the interaction between these two substances []. This research is crucial for understanding various environmental processes, such as oil spills and the transport of pollutants in water bodies.

Tritriacontane is a long-chain alkane with the chemical formula C₃₃H₆₈, consisting of an unbranched chain of 33 carbon atoms. Its structure is characterized by a linear arrangement, where each carbon atom is bonded to hydrogen atoms, leading to a total of 68 hydrogen atoms. This compound is part of the saturated hydrocarbons family, which are known for their non-polar characteristics and low reactivity, making them useful in various chemical studies and applications. Tritriacontane is naturally found in certain plants, such as Euphorbia piscatoria, and is believed to serve as a potential biomarker for dietary intake of specific foods like cardamom and papaya .

As mentioned earlier, the specific role of tritriacontane in biological systems is not fully understood.

  • Combustible: Alkanes can burn readily, releasing heat.
  • Low in acute toxicity: Alkanes generally do not show high acute toxicity upon ingestion or inhalation. However, aspiration into the lungs can cause irritation and pneumonia.
  • Inert: Alkanes are not generally reactive with other chemicals under normal conditions.
Typical of alkanes:

  • Combustion Reaction: The combustion of tritriacontane can be represented by the balanced equation:
    C33H68+49.5O233CO2+34H2OC_{33}H_{68}+49.5O_2\rightarrow 33CO_2+34H_2O
    This reaction produces carbon dioxide and water, releasing energy.
  • Halogenation: Tritriacontane can react with halogens (e.g., chlorine or bromine) under specific conditions (light or heat) to form haloalkanes. The reaction can yield a mixture of products depending on factors such as temperature and concentration.
  • Thermal Cracking: At elevated temperatures, tritriacontane may undergo thermal cracking, breaking down into smaller alkanes and alkenes. The specific products formed depend on the reaction conditions.

The biological activity of tritriacontane is not extensively studied, but it is present in various plant species. Its role in these organisms remains largely unknown, though it may serve as a biomarker for certain dietary habits. Research indicates that compounds similar to tritriacontane could have implications in understanding plant metabolism and ecological interactions .

Tritriacontane can be synthesized through several methods:

  • Natural Extraction: It can be extracted from natural sources such as plants where it occurs naturally.
  • Chemical Synthesis: Laboratory synthesis often involves the polymerization of smaller alkanes or the reduction of higher fatty acids. Methods may include:
    • Hydroformylation followed by hydrogenation.
    • Fischer-Tropsch synthesis, which converts carbon monoxide and hydrogen into hydrocarbons .

Tritriacontane has several applications:

  • Research Model: It serves as a model compound for studying the physical properties and behaviors of saturated hydrocarbons due to its simple structure.
  • Environmental Studies: Its low solubility in water allows scientists to investigate hydrocarbon solubility and transport processes in environmental contexts, such as oil spills.
  • Biomarker Research: Investigated for its potential role as a biomarker in dietary studies.

Interaction studies involving tritriacontane primarily focus on its behavior in various environments, particularly concerning solubility and interaction with water. Understanding these interactions is crucial for assessing the environmental impact of hydrocarbons and their behavior during pollution events. Further research may reveal more about its interactions at a molecular level with other substances .

Tritriacontane shares similarities with other long-chain alkanes but stands out due to its unique chain length and structure. Here are some comparable compounds:

Compound NameChemical FormulaChain LengthNotable Characteristics
HexacosaneC₂₆H₅₄26Found in beeswax; used in cosmetics
DotriacontaneC₂₃H₄₆32Less studied; potential industrial uses
TetratriacontaneC₃₄H₇₀34Similar structure but longer chain

Tritriacontane's unique aspect ratio and non-polar nature make it particularly useful for studying the physical properties of saturated hydrocarbons compared to its counterparts .

Color/Form

Orthorhombic crystals from ether, benzene

XLogP3

17.5

LogP

log Kow = 16.55 (est)

Melting Point

72.0 °C
71.2 °C

UNII

4Y81Q52008

Use and Manufacturing

IDENTIFICATION: Long and branched chain alkanes (C17-36) may be components in petroleum products. Many have been found as natural components of plants. Long chain alkanes containing 17 to 19 carbons (pristine, phytane, heptadecane, octadecane) are all colorless liquids. As the carbon chain gets longer they become solids with a crystalline form (nonadecane (C19) to tritriacontane (C33)). Hexatriacontane (36 carbons) is a waxy solid. These compounds range in odor from odorless to a fuel-like odor. Long chain alkanes are insoluble in water. USE: There is no commercial production of long chain alkanes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in long chain alkanes from the air or have direct skin contact. The general population may be exposed by breathing in smoke or exhaust, by eating fish or plant material containing long chain alkanes. Long chain alkanes released to air will be in or on particles that eventually fall to the ground. Some of the shorter chain alkanes will be broken down in air by reaction with hydroxyl radicals. They will not be broken down in the air by sunlight. They are expected to volatilize into air from moist soil and water surfaces. However, they will bind tightly to soil and this will limit the volatilization and movement through soil. Long chain alkanes will be broken down slowly by microorganisms. They are not expected to build up in fish. RISK: Data on the potential for individual long chain alkanes to produce toxic effects in humans were not available. However, lesions in the liver, that did not cause liver dysfunction, have been associated the ingestion of mineral oils (a natural mixture of long chain alkanes and other chemicals) used for dietary or medicinal reasons. Studies in laboratory rats with mineral oils have shown liver damage. Data on the potential for long chain alkanes to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for long chain alkanes to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

4.02e-11 mmHg
4.02X10-11 mm Hg at 25 °C (Extrapolated)

Other CAS

630-05-7

Wikipedia

Tritriacontane

Biological Half Life

362.99 Days

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Methods of Manufacturing

The liquefaction of coal provides the greatest variety of saturated hydrocarbons. The Fischer-Tropsch synthesis produces alkanes from syngas (CO + H2) in the range C1 to C30 or higher depending on the process variant: depending on the catalyst employed, the synthesis yields predominantly liquid hydrocarbons in the gasoline range, along with gases from C1 to C4 when iron-based catalysts are used, while cobalt-based catalysts produce longer chain hydrocarbons in the diesel and wax range that often undergo, depending of the desired product slate, further processing, especially for gasoline generation. While iron-based Fischer-Tropsch catalysts generate complex mixtures that also include branched and olefinic hydrocarbons, cobalt-based catalysts produce streams that are rich in n-alkanes and are therefore suitable raw materials for detergents and for wax products. /Saturated Hydrocarbons/
Suitable sources for n-alkanes with more than six carbon atoms are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (= 95% linearity) by selective separation techniques, especially fractional distillation. /Higher n-Alkanes/

General Manufacturing Information

Gas-phase dehydrogenation of n-alkanes over noble-metal catalysts yield the corresponding n-alkenes at low conversion rates (ca. 10%) with predominantly internal double bonds. The corresponding alkenes can be isolated in high purity by selective molecular-sieve processes. /Higher n-Alkanes/

Analytic Laboratory Methods

/The objective was/ to study the chemical constituents from Kalimeris indica. Compounds were isolated and purified with silica gel and Sephadex LH-20 column chromatography, their structures were determined by using spectroscopic analysis including MS and NMR. Nine compounds were isolated and identified as tritriacontane (I), hexadecanol (II), chrysophanol (III), vanillin (IV), physcion (V), beta-sitosterol (VI), stigmasterol (VII), leinoleic acid (VII), emodin (IX).All of them, except compound IV, VI, are isolated from this genus for the first time. Compound III, IV had the protective effects with the toxicity of CCl4 on primary cultered hepatocytes.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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